molecular formula C11H12BrNO4 B8394601 2-(4-Bromo-pyridin-2-ylmethyl)-malonic acid dimethyl ester

2-(4-Bromo-pyridin-2-ylmethyl)-malonic acid dimethyl ester

Cat. No. B8394601
M. Wt: 302.12 g/mol
InChI Key: AKWWGOJOIAXKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-pyridin-2-ylmethyl)-malonic acid dimethyl ester is a useful research compound. Its molecular formula is C11H12BrNO4 and its molecular weight is 302.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromo-pyridin-2-ylmethyl)-malonic acid dimethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-pyridin-2-ylmethyl)-malonic acid dimethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Bromo-pyridin-2-ylmethyl)-malonic acid dimethyl ester

Molecular Formula

C11H12BrNO4

Molecular Weight

302.12 g/mol

IUPAC Name

dimethyl 2-[(4-bromopyridin-2-yl)methyl]propanedioate

InChI

InChI=1S/C11H12BrNO4/c1-16-10(14)9(11(15)17-2)6-8-5-7(12)3-4-13-8/h3-5,9H,6H2,1-2H3

InChI Key

AKWWGOJOIAXKFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=NC=CC(=C1)Br)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of dimethyl malonate (3.83 g) in dry THF (10 mL) at 0° C. was added NaH (463 mg) and the reaction mixture was stirred at rt for 30 min. A solution of 4-bromo-2-chloromethyl-pyridine (1.99 g) in dry THF (10 mL) was added and the reaction mixture stirred at rt for 15 h. It was then diluted with DCM, treated with a sat. aq. NH4Cl solution and the org. layers were washed with water and brine, dried over MgSO4, filtered and concentrated under reduced pressure. The title compound was obtained, after purification by CC (Hept/EA 100:0 to 50:50), as a yellow oil (1.65 g; 57% yield).
Quantity
3.83 g
Type
reactant
Reaction Step One
Name
Quantity
463 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
57%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.